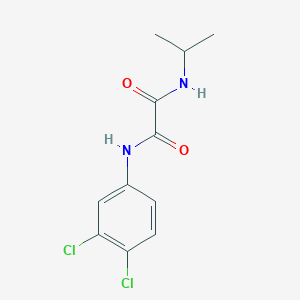

![molecular formula C25H38N2O2S B4581660 1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)

1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine-like compounds involves multiple steps, including the introduction of the sulfonyl group and the adamantyl group to the piperazine backbone. For instance, the synthesis of related compounds such as 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been reported, where subnanomolar affinity and high selectivity for certain receptors were achieved through specific structural modifications (Borrmann et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide was determined, highlighting the importance of hydrogen bonds and π-π stacking interactions in the stability of the crystal structure (Berredjem et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine-like compounds involves interactions with various functional groups and the potential for forming complex structures. For instance, the synthesis and characterization of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives have been explored, demonstrating the versatility of the piperazine scaffold in chemical synthesis (Qi, 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial and Hypoglycemic Activities : The synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including interactions with piperazine, has been studied for its in vitro antimicrobial activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Some derivatives showed potent antibacterial activity. Moreover, their oral hypoglycemic activity was evaluated in diabetic rats, with certain compounds producing significant reductions in serum glucose levels, compared to standard treatments (Al-Abdullah et al., 2015).

Reactivity Properties and Adsorption Behavior : Studies on the local reactive properties, ALIE, and Fukui functions of certain adamantan-1-yl derivatives have been reported. These investigations include density functional theory (DFT) methods and molecular dynamics (MD) simulations to explore their stability and reactivity, providing insights into their potential practical applications for pharmaceutical purposes (Al-Ghulikah et al., 2021).

Inhibition of Soluble Epoxide Hydrolase (sEH) : Research on the introduction of substituted piperazino groups into 1,3-disubstituted urea-based soluble epoxide hydrolase inhibitors has been conducted. This approach resulted in substantial improvements in pharmacokinetic parameters while retaining high potency, highlighting its potential in treating hypertension and inflammation (Huang et al., 2010).

Antiproliferative Activity : Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines. Some derivatives exhibited reasonable activity, demonstrating low cytotoxicity over normal human cells, suggesting their potential as cancer therapeutics (Fytas et al., 2015).

Crystal Structure Analysis

X-ray Crystallography : The crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing insights into its molecular configuration and interactions. The structure revealed layers of polar regions enclosed by hydrogen bonds and hydrophobic regions with π-π stacking interactions, which could inform the design of new compounds with specific properties (Berredjem et al., 2010).

Propriétés

IUPAC Name |

1-(1-adamantyl)-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O2S/c1-16-17(2)19(4)24(20(5)18(16)3)30(28,29)27-8-6-26(7-9-27)25-13-21-10-22(14-25)12-23(11-21)15-25/h21-23H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGAVPGZMJUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-4-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)

![(4-fluorophenyl){4-[4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4581588.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581596.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)

![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)

![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)

![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)